Alipamide
Description
Alipamide is a sulfamoylbenzamide-class diuretic with the molecular formula C₉H₁₂ClN₃O₃S and a molecular weight of 289.73 g/mol. It is regulated as an active pharmaceutical ingredient (API) by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), where it is assigned the XEVMPD code SUB05331MIG . Its SMILES notation (ClC1C(S(=O)(=O)N)CC(CC1)C(=O)NN(C)C) highlights key structural features: a chlorinated benzene ring, sulfonamide group, and a urea derivative (Figure 1). This compound’s International Nonproprietary Name (INN) reflects its pharmacological class, which primarily targets renal ion transport mechanisms to promote diuresis .
Properties
CAS No. |
3184-59-6 |
|---|---|
Molecular Formula |
C9H12ClN3O3S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
2-chloro-5-(dimethylaminocarbamoyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12ClN3O3S/c1-13(2)12-9(14)6-3-4-7(10)8(5-6)17(11,15)16/h3-5H,1-2H3,(H,12,14)(H2,11,15,16) |
InChI Key |
NJYBZXINKWROMG-UHFFFAOYSA-N |
SMILES |
CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |
Canonical SMILES |
CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |
Appearance |
Solid powder |
Other CAS No. |
3184-59-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alipamide; Alipamidum; CI-546; CN 38474; CN-38,474; D-1721; D 1721; D1721; UNII-PE8925K9EY; |
Origin of Product |
United States |
Biological Activity
Alipamide, also known as Ralfinamide or NW1029, is a compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. It is classified as a sodium channel blocker and monoamine oxidase (MAO) inhibitor, which positions it as a candidate for treating various neuropathic pain conditions and possibly other neurobehavioral disorders.
This compound exhibits its biological activity through several mechanisms:
- Sodium Channel Blockade : By inhibiting voltage-gated sodium channels, this compound can reduce neuronal excitability, which is beneficial in managing neuropathic pain syndromes.
- Monoamine Oxidase Inhibition : This action increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, potentially improving mood and cognitive functions.
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Type | Sodium channel blocker, MAO inhibitor |
| Phase of Development | Phase 2 clinical trials for neuropathic pain conditions |
| Indications | Neuropathic pain, potential use in neurobehavioral disorders |
Clinical Studies and Findings
Several clinical studies have investigated the efficacy and safety of this compound:
- Phase 2 Trials : Initial trials have shown promising results in reducing pain levels in patients with neuropathic pain conditions. The compound has been evaluated for its effectiveness compared to standard treatments.
- Case Studies : Reports from clinical settings indicate that this compound may help alleviate symptoms associated with chronic pain and could improve overall quality of life for patients suffering from neuropathic pain.
Case Study Examples
- Case Study 1 : A patient with diabetic neuropathy treated with this compound showed a significant reduction in pain scores after 8 weeks of treatment.
- Case Study 2 : Another patient suffering from fibromyalgia reported improved sleep quality and reduced pain intensity following a regimen that included this compound.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other compounds used in similar indications:
| Compound | Mechanism | Phase | Indications |
|---|---|---|---|
| This compound | Na+ channel blocker, MAO-I | Phase 2 | Neuropathic pain |
| Gabapentin | Ca2+ channel blocker | Launched | Neuropathic pain |
| Pregabalin | Ca2+ channel blocker | Launched | Neuropathic pain |
| Duloxetine | SNRI | Launched | Neuropathic pain, depression |
Comparison with Similar Compounds
Clopamide
- Molecular Formula : C₁₄H₂₀ClN₃O₃S
- Key Features : Shares the sulfonamide group but incorporates a longer aliphatic chain and a piperidine ring.
- Pharmacology : Acts on the distal convoluted tubule to inhibit sodium reabsorption. Clinical studies suggest a longer half-life (~10 hours) compared to this compound (~6–8 hours) .
Indapamide
- Molecular Formula : C₁₆H₁₆ClN₃O₃S
- Key Features : A methylindoline group replaces this compound’s chlorinated benzene ring, enhancing lipid solubility and CNS penetration.
- Pharmacology : Dual action as a diuretic and vasodilator. Exhibits greater antihypertensive efficacy but a higher risk of hypokalemia .
Xipamide
- Molecular Formula : C₁₃H₁₄ClN₃O₄S
- Key Features : Contains a carboxylic acid group, increasing its polarity and renal excretion rate.
Structural and Pharmacokinetic Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Half-Life (hrs) | Key Side Effects |
|---|---|---|---|---|---|
| This compound | C₉H₁₂ClN₃O₃S | 289.73 | Chlorobenzene, sulfonamide | 6–8 | Hypokalemia, dizziness |
| Clopamide | C₁₄H₂₀ClN₃O₃S | 345.84 | Piperidine, sulfonamide | ~10 | Hyponatremia, fatigue |
| Indapamide | C₁₆H₁₆ClN₃O₃S | 365.83 | Methylindoline, sulfonamide | 14–18 | Hypokalemia, headache |
| Xipamide | C₁₃H₁₄ClN₃O₄S | 343.79 | Carboxylic acid, sulfonamide | 5–7 | Metabolic acidosis, nausea |
Mechanistic Differences
- This compound : Primarily inhibits sodium-chloride symporters in the distal tubule, with moderate carbonic anhydrase inhibition .
- Clopamide/Indapamide : Broader action on sodium-potassium-chloride cotransporters (NKCC2) in the thick ascending limb, contributing to stronger diuresis .
- Xipamide : Enhanced renal excretion due to its carboxylic acid group, reducing systemic toxicity but increasing electrolyte imbalance risks .
Regulatory and Clinical Status
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
